molecular formula C16H16ClNO2 B15062841 2-Chloro-3-(cyclohexylamino)naphthalene-1,4-dione CAS No. 84349-14-4

2-Chloro-3-(cyclohexylamino)naphthalene-1,4-dione

Cat. No.: B15062841
CAS No.: 84349-14-4
M. Wt: 289.75 g/mol
InChI Key: AVJLACWTIMBBBX-UHFFFAOYSA-N
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Description

2-Chloro-3-(cyclohexylamino)naphthalene-1,4-dione is a synthetic organic compound belonging to the class of 1,4-naphthoquinones. These compounds are characterized by a naphthalene ring system with two carbonyl groups at the 1 and 4 positions and various substituents at other positions. The presence of the chloro and cyclohexylamino groups in this compound imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(cyclohexylamino)naphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with cyclohexylamine. The reaction is carried out in an anhydrous environment to prevent hydrolysis of the reactants and products. The reaction mixture is usually stirred at low temperatures (0°C) to control the reaction rate and improve yield. The product is then purified by recrystallization from suitable solvents such as chloroform or methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for maximum yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent product quality. The final product is subjected to rigorous quality control measures, including NMR and mass spectrometry, to confirm its structure and purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(cyclohexylamino)naphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-3-(cyclohexylamino)naphthalene-1,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(cyclohexylamino)naphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells, making it a potential anticancer agent. The compound also interacts with various enzymes and proteins, modulating their activity and affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(isopentylamino)naphthalene-1,4-dione
  • 2-Chloro-3-(n-butylamino)naphthalene-1,4-dione
  • 2-Chloro-3-(phenylamino)naphthalene-1,4-dione

Uniqueness

2-Chloro-3-(cyclohexylamino)naphthalene-1,4-dione is unique due to the presence of the cyclohexylamino group, which imparts distinct steric and electronic properties. This uniqueness affects its reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

84349-14-4

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

IUPAC Name

2-chloro-3-(cyclohexylamino)naphthalene-1,4-dione

InChI

InChI=1S/C16H16ClNO2/c17-13-14(18-10-6-2-1-3-7-10)16(20)12-9-5-4-8-11(12)15(13)19/h4-5,8-10,18H,1-3,6-7H2

InChI Key

AVJLACWTIMBBBX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl

Origin of Product

United States

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